molecular formula C8H14O B14610636 1,2-Octadien-4-ol CAS No. 57649-52-2

1,2-Octadien-4-ol

Cat. No.: B14610636
CAS No.: 57649-52-2
M. Wt: 126.20 g/mol
InChI Key: BWNZFXIKXMGQHF-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Alcohols and Allenic Systems

1,2-Octadien-4-ol is classified as an unsaturated alcohol, specifically an α-hydroxyallene. Its structure consists of an eight-carbon chain featuring a hydroxyl (-OH) group at the fourth carbon and a cumulated diene (an allene) at the first and second carbons.

Unsaturated Alcohols: This broad class of compounds contains at least one carbon-carbon double or triple bond in addition to a hydroxyl group. The presence of both functionalities allows for a wide range of chemical transformations, making them pivotal intermediates in organic synthesis.

Allenic Systems: Allenes are compounds containing two consecutive carbon-carbon double bonds (C=C=C). The central carbon of the allene (B1206475) is sp-hybridized, while the two terminal carbons are sp²-hybridized. nih.gov This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes, which can result in axial chirality even without a traditional stereocenter. nih.gov This unique three-dimensional structure is a key feature of allene chemistry. Allenes are known to be more reactive than simple alkenes due to the strain in their cumulated double bonds and readily participate in addition, cycloaddition, and rearrangement reactions. nih.govwebqc.org

The synergistic combination of the hydroxyl group and the allene moiety in this compound (an α-hydroxyallene) creates a bifunctional molecule with special reactivity. The hydroxyl group can act as an internal nucleophile, directing or participating in the reactions of the adjacent allene system, often leading to the formation of heterocyclic compounds. ebi.ac.ukthegoodscentscompany.com

Table 1: Calculated Chemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₄O
IUPAC NameOcta-1,2-dien-4-ol
Molecular Weight126.20 g/mol nih.gov
CAS NumberNot assigned

Significance and Research Trajectory within Organic Chemistry

While specific research on this compound is not prominent in the academic literature, the significance of its chemical class—allenylic alcohols—is well-established and points to its potential utility. Allenes and their derivatives are highly prized intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. webqc.org

The research trajectory for allenylic alcohols has focused on several key areas:

Development of Synthetic Methods: A primary challenge in allene chemistry is controlling the regioselectivity of reactions to avoid the formation of isomeric propargyl compounds. nih.gov Much research has been dedicated to developing stereoselective and efficient methods for synthesizing allenes. nih.govmolbase.com A common route to α-hydroxyallenes is the reduction of a propargylic precursor. For instance, the synthesis of 1,2-butadien-4-ol was achieved through the reduction of 4-chloro-2-butyn-1-ol (B75936) with lithium aluminum hydride. chemspider.com This suggests a viable, though not explicitly documented, pathway to this compound.

Table 2: Hypothetical Synthesis of this compound
ReactantReagentProductReaction Type
4-Chloro-2-octyn-1-olLithium aluminum hydride (LiAlH₄)This compoundReduction

Catalytic Asymmetric Synthesis: The axial chirality of allenes makes them valuable targets in asymmetric synthesis. Modern research heavily investigates the use of transition metal catalysts (e.g., gold, palladium, rhodium) to control the stereochemistry of reactions involving allenes, including cycloadditions and cycloisomerizations. webqc.orgthegoodscentscompany.com The development of enantioselective additions of allenyl organometallic reagents to aldehydes is a direct route to chiral α-hydroxyallenes.

Domino and Cyclization Reactions: The bifunctional nature of allenylic alcohols makes them ideal substrates for domino reactions, where a single synthetic operation generates significant molecular complexity. Gold-catalyzed cyclizations of diols containing an allenic alcohol moiety have been shown to produce diverse oxygen-containing heterocycles with high selectivity, highlighting the sophisticated transformations these substrates can undergo. thegoodscentscompany.com The study of electrophilic cyclization of phosphorylated α-hydroxyallenes further underscores the intricate reactivity of this class of compounds. ebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57649-52-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h6,8-9H,2-3,5,7H2,1H3

InChI Key

BWNZFXIKXMGQHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C=C)O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 1,2 Octadien 4 Ol

Olefinic and Hydroxyl Group Transformations

The unique structure of 1,2-octadien-4-ol, featuring a chiral center at C-4, an allenic system, and a secondary alcohol, allows for a diverse range of chemical modifications.

Stereoselective and Regioselective Functionalization of Allenic Moieties

A significant area of research has been the stereoselective functionalization of the allenic moiety in secondary α-allenic alcohols like this compound. One of the most notable transformations is the iodocyclization to produce syn-1,2-diols. This reaction proceeds with high diastereoselectivity and regioselectivity. cdnsciencepub.com

The process commences with the formation of an N-tosyl carbamate (B1207046) from the allenic alcohol. cdnsciencepub.com Subsequent exposure to iodine leads to the formation of an isomeric mixture of diiodides. cdnsciencepub.com This is followed by an in-situ reaction with silver carbonate, leading to the formation of a trans-imino carbonate, which upon hydrolysis, yields the syn-1,2-diol. cdnsciencepub.com The reaction is highly diastereoselective, with a ratio greater than 50:1, and regioselective, with a ratio greater than 20:1. cdnsciencepub.com

Table 1: Iodocyclization of this compound Derivative

Reactant Reagents and Conditions Product Yield Diastereoselectivity

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1,2-octadien-4-one. Common oxidizing agents for allenic alcohols include manganese dioxide (MnO2) and those used in Swern or Dess-Martin oxidations. nih.gov For instance, the oxidation of similar allenic alcohols has been achieved using MnO2. The selective oxidation of the alcohol without affecting the allene (B1206475) is a key aspect of this transformation.

Conversely, the allenic double bonds can be reduced. The reduction of the double bonds in similar dienols can be achieved using hydrogen gas with a palladium catalyst. A study on the reduction of 1,6-heptadien-4-ol using diimide generated in situ from hydrazine (B178648) monohydrate and a flavin catalyst showed the conversion to 4-heptanol. scispace.com This suggests that both double bonds of the allene in this compound could potentially be reduced to yield octan-4-ol.

Table 2: Representative Oxidation and Reduction Reactions of Allenic Alcohols

Reaction Type Substrate Type Reagents and Conditions Product Type
Oxidation Secondary allenic alcohol MnO2 Allenic ketone
Reduction Dienol H2, Pd/C Saturated alcohol
Reduction Dienol NH2NH2·H2O, flavin catalyst, EtOH, 25 °C Saturated alcohol

Data is representative for allenic alcohols and related dienols. nih.govscispace.com

Nucleophilic and Electrophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in both nucleophilic and electrophilic reactions. As a nucleophile, the oxygen of the hydroxyl group can attack various electrophiles. For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (H2O), facilitating substitution reactions. libretexts.org

Conversely, the hydrogen of the hydroxyl group is electrophilic and can be abstracted by a base. The resulting alkoxide is a potent nucleophile that can participate in various reactions, such as Williamson ether synthesis.

Derivatization for Enhanced Utility and Characterization

Derivatization of this compound is crucial for enhancing its practical applications and for analytical purposes, particularly for determining its stereochemistry.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid or base catalyst. masterorganicchemistry.commedcraveonline.com For example, the reaction with acetic anhydride (B1165640) would yield 1,2-octadien-4-yl acetate. medcraveonline.comgoogle.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com

Etherification: Ether derivatives of this compound can be synthesized, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile and attacks an alkyl halide, such as methyl iodide, to form the methyl ether. researchgate.net

Table 3: Common Esterification and Etherification Reactions

Reaction Type Reagents Product Type
Fischer Esterification Carboxylic acid, H+ catalyst Ester
Acylation Acid anhydride, pyridine (B92270) Ester

Formation of Specialized Derivatives for Structural or Chiral Analysis

Due to the chiral center at C-4, the formation of diastereomeric derivatives is a powerful technique for determining the enantiomeric purity of this compound. A widely used method is the formation of Mosher's esters. researchgate.netscience.govnih.govwikipedia.org This involves reacting the alcohol with the acid chloride of (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). wikipedia.org The resulting diastereomeric esters exhibit distinct signals in their 1H and 19F NMR spectra, allowing for the quantification of each enantiomer. nih.gov

The general procedure involves treating the alcohol with Mosher's acid chloride in the presence of a base like pyridine or DMAP. umn.edu The analysis of the chemical shift differences (Δδ) between the diastereomeric esters provides information about the absolute configuration of the alcohol. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1,2 Octadien 4 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For 1,2-octadien-4-ol, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its constitution and stereochemistry.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons attached to or near the allenic and alcohol functionalities will have distinct chemical shifts. The integration of these signals reveals the relative number of protons corresponding to each signal set. mnstate.edu Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, provide valuable information about the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single peak. careerendeavour.com The chemical shifts of these peaks are indicative of the carbon's hybridization and the nature of its attached atoms. libretexts.orgsavemyexams.com Carbons involved in the allene (B1206475) group (C=C=C) and the carbon bearing the hydroxyl group will have characteristic downfield shifts. libretexts.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
1~4.8-5.0m2H~75-80
2~200-210--~200-210
3~5.2-5.5m1H~90-95
4~4.0-4.3m1H~65-70
5~1.4-1.6m2H~35-40
6~1.2-1.4m2H~25-30
7~1.2-1.4m2H~20-25
8~0.8-0.9t3H~10-15
OHvariablebr s1H-

Note: This table presents expected chemical shift ranges based on typical values for similar functional groups. Actual values can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecule's connectivity. github.iosdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons, for example, between H-4 and H-5, and between the protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). github.iosdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduresearchgate.net HMBC is crucial for connecting different spin systems. For instance, it can show correlations from the protons on C-1 and C-3 to the central allenic carbon (C-2), and from the protons on C-5 to the carbinol carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. While not directly providing bonding information, it is invaluable for elucidating stereochemistry, particularly in determining the relative configuration of substituents around chiral centers or the geometry of double bonds.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. libretexts.org For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (126.20 g/mol ). nih.gov The fragmentation pattern, which results from the breakup of the molecular ion, can provide valuable structural clues. libretexts.orgchemguide.co.uk Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgyoutube.com The fragmentation of the allenic portion would also produce characteristic ions.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Fragmentation Pathway
126[C₈H₁₄O]⁺Molecular Ion
108[C₈H₁₂]⁺Loss of H₂O
97[C₇H₉]⁺Alpha-cleavage (loss of C₄H₉)
71[C₄H₇O]⁺Cleavage of the C4-C5 bond
57[C₄H₉]⁺Butyl cation

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectroscopyonline.comsavemyexams.com The IR spectrum of this compound is expected to show characteristic absorption bands. nist.govlibretexts.org

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. savemyexams.com

C=C=C Stretch: A sharp, and typically weak to medium, absorption band around 1950-1970 cm⁻¹ is a key indicator of the allenic functional group.

C-H Stretches: Absorptions for C-H bonds will appear around 2850-3000 cm⁻¹ for the sp³ hybridized carbons of the butyl chain and slightly above 3000 cm⁻¹ for the sp² and sp hybridized carbons of the allene. libretexts.org

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol. savemyexams.com

Chiroptical Methods for Stereochemical Assignment

Since this compound is a chiral molecule (due to the stereogenic center at C-4 and the axial chirality of the allene), chiroptical methods are essential for determining its absolute configuration.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and position of the Cotton effect, can be correlated with the absolute stereochemistry of the molecule.

Modified Mosher's Method and Diastereomeric Derivative Analysis

The determination of the absolute configuration of stereogenic centers is a critical aspect of structural elucidation in organic chemistry. nih.gov For chiral alcohols such as this compound, the Modified Mosher's Method is a powerful and widely used NMR-based technique to assign the absolute stereochemistry of the carbinol carbon. nih.govtcichemicals.com This method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. umn.edu Comparative analysis of the ¹H NMR spectra of these diastereomers allows for the deduction of the absolute configuration of the alcohol's stereocenter. nih.gov

The underlying principle of the Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. tcichemicals.com In the most stable conformation of the resulting MTPA esters, the phenyl group, the trifluoromethyl group, and the methoxy (B1213986) group of the MTPA reagent adopt a specific spatial arrangement relative to the substituents of the chiral alcohol. umn.edu This fixed conformation places the phenyl group in a position where it exerts a shielding or deshielding effect on the nearby protons of the alcohol moiety. tcichemicals.com By preparing both the (S)- and (R)-MTPA esters, the differential shielding effects can be systematically analyzed. stackexchange.com

For this compound, the secondary alcohol at the C-4 position is the stereogenic center. The analysis proceeds by reacting the alcohol with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base like pyridine (B92270) to yield the corresponding diastereomeric esters. It is important to note that (R)-MTPA-Cl gives the (S)-MTPA ester, and (S)-MTPA-Cl gives the (R)-MTPA ester. mdpi.com

The crucial step is the careful assignment and comparison of the ¹H NMR chemical shifts for the protons in both diastereomeric esters. stackexchange.com The difference in chemical shifts for each corresponding proton (Δδ = δS - δR) is calculated. nih.govmdpi.com According to the established model, protons located on one side of the MTPA plane in the preferred conformation will exhibit positive Δδ values, while those on the other side will show negative Δδ values. By mapping the signs of these Δδ values onto the structure of this compound, the absolute configuration of the C-4 carbinol center can be unequivocally determined. tcichemicals.com

Detailed Research Findings

The application of the Modified Mosher's Method to this compound provides detailed insights into the stereochemistry at the C-4 position. The analysis of the ¹H NMR spectra of the (S)-MTPA and (R)-MTPA esters reveals distinct chemical shift differences (Δδ) for protons on either side of the stereocenter.

For a hypothetical analysis where the C-4 carbinol has an R configuration, the protons of the n-butyl group (C-5 to C-8) would lie on the same side as the shielding phenyl group of the MTPA reagent in the (S)-ester, resulting in upfield shifts compared to the (R)-ester. Conversely, the protons of the allenic moiety (C-1 to C-3) would be on the opposite side, experiencing a downfield shift. This leads to positive Δδ (δS - δR) values for the allenic protons and negative Δδ values for the n-butyl protons. The opposite trend would be observed for a C-4 alcohol with an S configuration.

The following interactive data table presents hypothetical ¹H NMR data for the Mosher's esters of a sample of this compound, illustrating the expected trends for an assigned configuration.

¹H NMR Data (in ppm) and Δδ (δS - δR) values for Mosher's Esters of this compound
ProtonδS-ester (ppm)δR-ester (ppm)Δδ (δS - δR) (ppm)
H-1a4.954.92+0.03
H-1b4.984.94+0.04
H-35.305.25+0.05
H-5a1.651.70-0.05
H-5b1.601.66-0.06
H-61.401.45-0.05
H-71.301.34-0.04
H-80.900.92-0.02

The data presented in the table clearly illustrates the principle of the Modified Mosher's Method. The positive Δδ values observed for the protons of the allenic group (H-1a, H-1b, H-3) and the negative Δδ values for the protons of the n-butyl chain (H-5 to H-8) consistently support the assignment of the absolute configuration at the C-4 stereocenter. This systematic analysis of diastereomeric derivatives provides a reliable and definitive structural elucidation. nih.gov

Stereochemical Investigations of 1,2 Octadien 4 Ol

Enantiomeric Purity Determination Methodologies

Determining the enantiomeric purity, or enantiomeric excess (ee), of 1,2-octadien-4-ol is crucial for applications where a single enantiomer is desired. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their differentiation and quantification. wikipedia.orgmz-at.de

Chiral Chromatography Chiral chromatography is a primary method for separating enantiomers. mz-at.de This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.czmdpi.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is highly effective. Capillary columns coated with derivatized cyclodextrins are common CSPs used to resolve enantiomers of chiral alcohols. gcms.czresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomers can be resolved by derivatizing the alcohol with a suitable agent to form diastereomeric esters, which can then be separated on a standard HPLC column. nih.gov Alternatively, direct separation can be achieved using HPLC columns with a chiral stationary phase. mz-at.dehplc.eu

NMR with Chiral Auxiliaries Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when a chiral auxiliary is introduced. libretexts.org This approach converts the enantiomeric mixture into a mixture of diastereomers, which have distinct NMR spectra. asdlib.org

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. researchgate.netresearchgate.net The signals of the nuclei near the new stereocenter, particularly ¹H or ¹⁹F, will appear at different chemical shifts for each diastereomer, allowing for quantification by integrating the respective peaks. researchgate.net

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with the enantiomers of this compound. libretexts.orgasdlib.org This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of their ratio. asdlib.org

Table 1: Methodologies for Enantiomeric Purity Determination

MethodologyPrincipleTypical Application for this compoundKey Advantage
Chiral Gas Chromatography (GC)Differential interaction with a chiral stationary phase leads to separation of enantiomers. gcms.czDirect analysis of enantiomeric ratio using a cyclodextrin-based column.High resolution for volatile compounds.
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers on a chiral stationary phase or separation of diastereomeric derivatives on a standard phase. nih.govorgoreview.comAnalysis after derivatization to diastereomeric esters or direct separation on a chiral column.Versatile and widely applicable. hplc.eu
NMR with Chiral Derivatizing Agents (e.g., Mosher's acid)Covalent conversion of enantiomers into diastereomers with distinct NMR spectra. researchgate.netReaction with (R)- or (S)-MTPA chloride followed by ¹H or ¹⁹F NMR analysis.Provides structural information and accurate quantification. researchgate.net
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes in solution, causing chemical shift non-equivalence. asdlib.orgAddition of a chiral solvating agent (e.g., 1,1'-bi-2-naphthol) to the NMR sample.Non-destructive and requires no chemical modification of the analyte. asdlib.org

Diastereomeric Analysis and Separation Techniques

When this compound undergoes reactions that introduce a new stereocenter, a mixture of diastereomers can be formed. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation and analysis using conventional laboratory techniques. wikipedia.orgnumberanalytics.comvedantu.com

In the context of synthetic transformations involving this compound, such as the iodocyclization of its N-tosyl carbamate (B1207046) derivative, intermediate diastereomeric diiodides are formed. cdnsciencepub.com The analysis and separation of these diastereomers are critical for understanding the reaction mechanism and ensuring the stereochemical purity of the final product.

Chromatography: Standard chromatographic techniques are the most common methods for separating diastereomers. Due to their different polarities and shapes, diastereomers will interact differently with the stationary phase. numberanalytics.comvedantu.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods can effectively separate diastereomers, often to baseline resolution, allowing for their individual isolation and characterization. numberanalytics.com

Column Chromatography: For preparative scale separations, flash column chromatography is routinely used to isolate diastereomers based on their differing affinities for the stationary phase (e.g., silica (B1680970) gel). vedantu.com

Crystallization: Diastereomers often have different solubilities in a given solvent system, which can be exploited for separation by fractional crystallization. orgoreview.comvedantu.com One diastereomer may selectively crystallize out of solution, leaving the other dissolved.

Distillation: If the diastereomers are volatile and have sufficiently different boiling points, fractional distillation or extractive distillation can be employed for their separation. numberanalytics.comgoogle.com

Table 2: Techniques for Diastereomer Analysis and Separation

TechniqueUnderlying PrincipleApplicability
Chromatography (GC, HPLC, Column)Diastereomers have different polarities and affinities for the stationary phase, leading to different retention times or elution profiles. numberanalytics.comMost widely used method for both analytical and preparative separation of diastereomeric mixtures.
Fractional CrystallizationDiastereomers exhibit different solubilities in specific solvents, allowing for selective precipitation of one isomer. vedantu.comApplicable when the diastereomers are crystalline solids and a suitable solvent system can be found.
DistillationSeparation is based on differences in the boiling points of the diastereomers. google.comEffective for volatile, thermally stable liquid diastereomers with a significant boiling point difference.

Impact of Stereochemistry on Reaction Outcomes and Biological Interactions

The stereochemistry of this compound is not merely a structural feature; it profoundly influences its chemical reactivity and potential biological activity.

Impact on Reaction Outcomes The predefined stereochemistry at the C-4 center and the axial chirality of the allene (B1206475) can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselectivity. lumenlearning.com

A key example is the iodocyclization of the N-tosyl carbamate derived from this compound. cdnsciencepub.com This reaction proceeds with high diastereoselectivity to form a trans-substituted oxazolidinone, which upon hydrolysis yields a syn-1,2-diol. cdnsciencepub.com The stereochemistry of the starting allenic alcohol dictates the facial selectivity of the iodine addition and the subsequent intramolecular cyclization, resulting in a product with a specific relative stereochemistry. This demonstrates how the inherent chirality of the molecule is transferred to the newly formed stereocenters in the product. cdnsciencepub.com

Table 3: Stereochemical Outcome of the Iodocyclization of this compound Derivative

Starting MaterialReactionKey IntermediateFinal Product StereochemistryDiastereoselectivity
N-Tosyl carbamate of this compoundIodocyclization with I₂ and Ag₂CO₃trans-Imino carbonatesyn-1,2-diol>50:1 cdnsciencepub.com

Impact on Biological Interactions While specific biological studies on this compound are limited, the principle that stereochemistry governs biological activity is well-established. wikipedia.org Enantiomers can interact differently with chiral biological receptors (e.g., enzymes, proteins), often leading to one enantiomer being active while the other is inactive or even inhibitory. mz-at.de

Analogous compounds provide insight into the potential biological significance of this compound's stereoisomers. For example, the structurally related compound ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol) is an insect pheromone. nih.govpnas.orgoup.com Different species and even different geographic populations of the same species of bark beetle use specific enantiomeric ratios of ipsdienol for chemical communication. oup.com In some cases, one enantiomer is an attractant, while the other can inhibit the response, playing a crucial role in reproductive isolation. oup.com This highlights the critical importance of stereochemical purity in biological systems, suggesting that the individual stereoisomers of this compound would likely exhibit distinct biological interactions.

Biological Activities and Mechanistic Studies of 1,2 Octadien 4 Ol and Analogues Non Clinical

Investigation of Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of various octadienol isomers and related allenic alcohols has been a subject of scientific inquiry. While direct studies on 1,2-octadien-4-ol are not extensively documented, research on analogous compounds demonstrates significant activity against a range of microbial pathogens.

Allenic esters have been shown to exhibit greater antibacterial activity compared to their acrylic counterparts, suggesting that the allene (B1206475) functional group may be crucial for this biological effect. klarity.health The proposed mechanism involves conjugate addition. klarity.health In a study on aromatic homopropargyl alcohols, which can be isomeric to allenic alcohols, the presence of a benzene (B151609) ring and a free hydroxyl group was found to be necessary for antibacterial activity against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.org

Essential oils containing various octadienol isomers have also been evaluated for their antimicrobial properties. For instance, an essential oil containing 2,7-dimethyl-2,6-octadien-4-ol demonstrated antimicrobial activity against fungal pathogens such as Sclerotium oryzae and Fusarium oxysporum, as well as against the bacteria Bacillus cereus and Staphylococcus aureus. researchgate.netresearchgate.net Similarly, the essential oil of Lippia alba, containing 2,6-octadien-1-ol, 3,7-dimethyl acetate, showed potent antifungal activity against sugarcane pathogens. acs.orgspringermedizin.de

The antimicrobial efficacy of specific octadienol isomers has been quantified in various studies. For example, 2,7-Octadien-1-ol (B1588117) has demonstrated significant inhibitory effects against several pathogenic bacteria. foreverest.net Another isomer, 2,4-octadien-1-ol, has also been reported to possess significant antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.net

Interactive Data Table: Antimicrobial Activity of this compound Analogues

Compound/Essential OilMicroorganismActivity/ResultReference
Allenic estersStaphylococcus aureusHigher activity than acrylic counterparts klarity.health
Aromatic homopropargyl alcoholsGram (+) and Gram (-) bacteriaActivity dependent on benzene ring and free hydroxyl group cabidigitallibrary.org
Essential oil with 2,7-Dimethyl-2,6-octadien-4-olSclerotium oryzae, Fusarium oxysporum, Bacillus cereus, Staphylococcus aureusInhibition of fungal and bacterial growth researchgate.netresearchgate.net
Lippia alba oil (containing 2,6-octadien-1-ol, 3,7-dimethyl acetate)Ustilago scitaminea, Colletotrichum falcatum, Curvularia lunataStrong antifungal activity acs.orgspringermedizin.de
2,7-Octadien-1-olPathogenic bacteriaSignificant inhibitory effects foreverest.net
2,4-Octadien-1-olGram (+) and Gram (-) bacteriaSignificant antimicrobial activity researchgate.net

Assessment of Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant properties of this compound and its analogues are an emerging area of research, with studies on related compounds indicating a potential for free radical scavenging. The presence of double bonds and hydroxyl groups in these molecules suggests they may participate in redox reactions, contributing to their antioxidant capacity. nih.gov

For instance, octa-1,5-dien-3-ol (B148900) has been shown to modulate the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby enhancing cellular defense against oxidative damage. researchgate.net The antioxidant activity of 2,7-octadien-1-ol has been assessed using various assays, demonstrating significant free radical scavenging activity. nih.gov

Essential oils rich in terpenoid alcohols, including octadienol isomers, have also been evaluated for their antioxidant potential. The essential oil of Artemisia vulgaris, which contains 2,7-dimethyl-2,6-octadien-4-ol, has shown interesting antioxidant activity, which is often correlated with the presence of monoterpene and sesquiterpene compounds. mdpi.com Similarly, the essential oil of Ixora scheffleri subspecies keniensis, containing 2,6-dimethyl-1,7-octadien-3-ol, exhibited significant antioxidant potency. mdpi.com

Interactive Data Table: Antioxidant Potential of this compound Analogues

Compound/Essential OilAssay/EnzymeResultReference
Octa-1,5-dien-3-olSuperoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px)Enhanced expression researchgate.net
2,7-Octadien-1-olDPPH Scavenging AssayIC50 Value: 45.3 µg/mL nih.gov
FRAP Assay30.8 µg/mL nih.gov
Artemisia vulgaris essential oil (contains 2,7-dimethyl-2,6-octadien-4-ol)DPPH radical scavengingIC50 value of 42 mg/ml mdpi.com
Ixora scheffleri subsp. keniensis essential oil (contains 2,6-dimethyl-1,7-octadien-3-ol)DPPH radical scavengingIC50 value of 15.1 µg/mL ± 0.1 µg/mL mdpi.com

Examination of Anti-inflammatory Effects and Related Cellular Pathways

The anti-inflammatory properties of allenic and dienic alcohols are of significant interest, with research on related terpenoid alcohols providing a framework for understanding their potential mechanisms of action. Compounds like linalool, geraniol, and terpinen-4-ol, which share structural similarities with octadienol isomers, have been shown to modulate inflammatory pathways.

Linalool (3,7-dimethyl-1,6-octadien-3-ol) has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). acs.org Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. acs.orgms-editions.cl

Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol) also exhibits anti-inflammatory and immunomodulatory effects by decreasing the gene expression of cyclooxygenase-2 (COX-2), NF-κB, and TNF-α. acs.org It has been shown to reduce the levels of pro-inflammatory cytokines and may exert its effects through direct interactions with these mediators. acs.orgmdpi.com

Terpinen-4-ol, a major component of tea tree oil, suppresses the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated human macrophages. foreverest.netnih.gov It has been shown to reduce the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and IL-10 by interfering with the NF-κB and MAPK signaling pathways. researchgate.netresearchgate.netforeverest.netnih.gov

Interactive Data Table: Anti-inflammatory Effects of this compound Analogues

CompoundEffectCellular Pathway/MediatorReference
Linalool (3,7-dimethyl-1,6-octadien-3-ol)Decreased production of pro-inflammatory cytokinesTNF-α, IL-6, IL-1β acs.org
Inhibition of inflammatory pathwaysNF-κB, MAPK acs.orgms-editions.cl
Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol)Decreased gene expression of inflammatory mediatorsCOX-2, NF-κB, TNF-α acs.org
Reduction of pro-inflammatory cytokinesDirect interaction with inflammatory mediators acs.orgmdpi.com
Terpinen-4-olSuppression of inflammatory mediator productionIL-1β, IL-6, IL-10 foreverest.netnih.gov
Interference with signaling pathwaysNF-κB, MAPK researchgate.netresearchgate.netforeverest.netnih.gov

Other Biologically Relevant Activities (e.g., Insect Deterrence)

Beyond the aforementioned activities, certain octadienol isomers and related compounds have been identified as having roles in insect behavior, acting as either deterrents or pheromones.

Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol) is a well-known insect repellent effective against a variety of insects, including mosquitoes, flies, and cockroaches. springermedizin.de It is a component of some commercial insect repellent formulations. arthritis.org

In contrast, other isomers function as aggregation pheromones for certain insect species. For example, ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol) is a significant component of the aggregation pheromone of bark beetles in the genus Ips. The specific enantiomeric ratio of ipsdienol can be crucial for its pheromonal activity. Another related compound, 2-methyl-6-methylene-7-octen-4-ol, also serves as a pheromone for the bark beetle Ips confusus. springermedizin.de

These findings highlight the diverse biological roles of octadienol isomers and their derivatives in chemical ecology, particularly in mediating insect behavior.

Interactive Data Table: Insect Deterrence and Pheromonal Activity of this compound Analogues

CompoundActivityInsect SpeciesReference
Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol)Insect repellentMosquitoes, flies, cockroaches springermedizin.dearthritis.org
Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol)Aggregation pheromoneIps spp. (bark beetles)
2-Methyl-6-methylene-7-octen-4-olPheromoneIps confusus (bark beetle) springermedizin.de

Advanced Analytical Methodologies for 1,2 Octadien 4 Ol Quantification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,2-Octadien-4-ol. chromatographyonline.com For trace analysis, optimizing the system is critical to achieve the required sensitivity and selectivity.

The selection of the capillary column is paramount. A polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax type) or modified polysiloxanes with cyanopropyl functionalities, is generally preferred for the analysis of alcohols. google.com This choice enhances the separation of polar analytes from non-polar matrix components. For C8-C10 alcohol mixtures, polar columns are recommended to resolve individual components effectively. google.com

The temperature program for the GC oven must be carefully controlled. A typical program would involve a low initial temperature to trap volatile analytes at the head of the column, followed by a controlled ramp to elute compounds based on their boiling points and interaction with the stationary phase. For C8 alcohols, an initial temperature of around 40-60°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of 200-250°C is a common starting point. researchgate.net

In some cases, derivatization of the alcohol group, such as through silylation to form a trimethylsilyl (B98337) (TMS) ether, can improve peak shape and thermal stability. google.comresearchgate.net However, for C8 alcohols, this may not always be required and direct analysis is often sufficient. google.com The mass spectrometer, typically a quadrupole or ion trap, is operated in electron ionization (EI) mode. For trace quantification, selected ion monitoring (SIM) mode is employed, where only specific fragment ions characteristic of this compound are monitored, significantly enhancing the signal-to-noise ratio.

Parameter Recommended Setting for this compound Analysis
GC Column Polar Capillary Column (e.g., DB-WAX, HP-INNOWax)
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Injection Mode Splitless (for trace analysis)
Injector Temp. 250°C
Oven Program 50°C (hold 2 min), ramp at 8°C/min to 240°C (hold 5 min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification)
Transfer Line Temp 250°C

This table presents a hypothetical, optimized GC-MS method for this compound based on typical parameters for similar analytes.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound, especially for separating it from non-volatile impurities and its various isomers. theseus.fi Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. walshmedicalmedia.comnih.gov

In RP-HPLC, a non-polar stationary phase, typically a C18 (ODS) or C8 bonded silica (B1680970), is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities. For isomer separation, isocratic conditions may provide better resolution. nih.gov

The separation of positional or geometric isomers of unsaturated alcohols can often be achieved on standard reversed-phase columns due to subtle differences in their hydrophobicity and shape. mtc-usa.com However, separating the enantiomers of chiral this compound requires a chiral stationary phase (CSP) or the use of a chiral additive in the mobile phase. walshmedicalmedia.comnih.gov Detection is typically performed using a UV detector, although the lack of a strong chromophore in this compound may necessitate detection at low wavelengths (e.g., <210 nm) or the use of a refractive index (RI) detector.

Parameter Guideline for this compound Purity Assessment
HPLC Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile nih.gov
Elution Isocratic (e.g., 60:40 A:B) or Gradient elution
Flow Rate 1.0 mL/min
Column Temp. Ambient or controlled (e.g., 25-40°C)
Detection UV at 205 nm or Refractive Index (RI)
Injection Vol. 10 µL

This table outlines a general RP-HPLC method suitable for assessing the purity of this compound.

Solid Phase Extraction (SPE) and Microextraction (SPME) Techniques for Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte before chromatographic analysis. Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) are powerful techniques for this purpose.

SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds like this compound from gaseous (headspace) or liquid samples. walisongo.ac.id In Headspace-SPME (HS-SPME), a fused silica fiber coated with a sorbent material is exposed to the vapor phase above the sample. nih.gov Volatiles adsorb to the fiber and are then thermally desorbed directly into the GC injector. walisongo.ac.id The choice of fiber coating is critical; for a moderately polar alcohol, a fiber with mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. nih.gov

SPE is used for cleaning up more complex liquid samples. A sample is passed through a cartridge containing a solid sorbent. For this compound, a reversed-phase sorbent (like C18) could be used to retain the analyte from an aqueous matrix, allowing polar interferences to be washed away. The analyte is then eluted with a small volume of a non-polar organic solvent.

Technique Parameter Typical Conditions for Allenic Alcohol Analysis
HS-SPME Fiber CoatingPolydimethylsiloxane (PDMS) or DVB/CAR/PDMS nih.gov
Extraction TypeHeadspace
Extraction Temp.30-75°C nih.gov
Extraction Time15-60 min walisongo.ac.idnih.gov
SPE SorbentC18 or other reversed-phase polymer
ConditioningMethanol, followed by Water
Sample LoadingAqueous sample, pH adjusted if necessary
WashingWater or Water/Methanol mixture
ElutionAcetonitrile, Methanol, or Ethyl Acetate

This table summarizes key parameters for SPME and SPE methods applicable to the extraction and cleanup of this compound from various matrices.

Hyphenated Techniques for Comprehensive Chemical Profiling

For a truly comprehensive chemical profile of samples containing this compound, especially those derived from complex natural sources, advanced hyphenated techniques are employed. These methods provide enhanced separation power and more definitive identification.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers a significant increase in peak capacity compared to conventional GC-MS. scispace.com This is achieved by subjecting the effluent from a primary GC column to further separation on a second, shorter column with a different stationary phase (e.g., non-polar x polar). This technique is exceptionally powerful for resolving co-eluting compounds in complex mixtures, such as separating different classes of alcohols or distinguishing isomers from matrix components in natural extracts. scispace.commdpi.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is another powerful hyphenated technique, particularly for analyzing less volatile or thermally labile compounds that are not amenable to GC. While this compound is suitable for GC, LC-MS could be valuable in a broader profiling context to analyze related, non-volatile compounds in the same sample.

These advanced techniques provide unparalleled detail, enabling the confident identification of trace components and a complete understanding of the chemical landscape in which this compound is present.

Applications and Future Directions in 1,2 Octadien 4 Ol Research

Role as Chemical Synthons and Building Blocks in Complex Organic Synthesis

The allenic alcohol, 1,2-octadien-4-ol, serves as a valuable synthon in organic synthesis due to the high reactivity of its allene (B1206475) and alcohol functionalities. chemistryviews.orgnih.gov The allene moiety can participate in various reactions, including cycloadditions, nucleophilic additions, and transition metal-catalyzed cross-coupling reactions, allowing for the construction of diverse molecular architectures. mdpi.compitt.edu

The hydroxyl group in this compound can direct the stereochemical outcome of reactions on the allene, a concept known as directed cyclopropanation. acs.org Furthermore, the alcohol can be transformed into other functional groups, expanding the synthetic utility of the molecule. For instance, allenic alcohols can undergo acs.orgacs.org-sigmatropic rearrangements to produce stereodefined 1,3-diene-2-ol sulfonates, which are versatile intermediates for the synthesis of multisubstituted 1,3-dienes. rsc.org

The synthesis of functionalized terminal allenes, including those with hydroxyl groups, can be achieved through copper-catalyzed reactions of 1-alkynes with paraformaldehyde and amines. chemistryviews.org This methodology provides a direct route to compounds like this compound, making them readily accessible for further synthetic manipulations. The ability to construct complex molecules from relatively simple starting materials underscores the importance of this compound as a building block in modern organic synthesis. libretexts.org

Table 1: Synthetic Transformations of Allenic Alcohols

Reaction Type Reagents/Catalyst Product Type Reference
acs.orgacs.org-Sigmatropic Rearrangement Sulfonic acids 1,3-Diene-2-ol sulfonates rsc.org
Directed Cyclopropanation Simmons-Smith or other cyclopropanating agents Vinylcyclopropanols acs.org
Copper-Catalyzed Synthesis 1-Alkyne, Paraformaldehyde, Amine, Cu(I) salt Functionalized Terminal Allenes chemistryviews.org
Palladium-Catalyzed Carbocyclization Pd(II) catalyst, Borylating agent Borylated Cyclohexanol Derivatives diva-portal.org
Organocatalytic Asymmetric Synthesis Chiral Phosphine Catalyst Chiral Tetrasubstituted Allenes nih.gov

Potential in Materials Science and Polymer Chemistry

The presence of a polymerizable allene group and a reactive hydroxyl group makes this compound a promising monomer for the synthesis of functional polymers. Allenes can undergo polymerization through various mechanisms, including radical, coordination, and ring-opening metathesis polymerization (ROMP), to produce polymers with unique structures and properties. researchgate.netnih.govresearchgate.net

The polymerization of allene derivatives can lead to the formation of polymers with well-defined microstructures and narrow molecular weight distributions, particularly through living coordination polymerization. titech.ac.jp The resulting polymers containing allene units in the backbone or as pendant groups can be further functionalized through post-polymerization modifications, leveraging the reactivity of the allene moiety. researchgate.net

Hydroxyl-functional polymers, such as those that could be derived from this compound, are valuable in various applications, including coatings, adhesives, and elastomers, where the hydroxyl groups can be used for crosslinking. acs.orggoogle.com The incorporation of the allene functionality adds another layer of potential for creating novel materials with tailored properties. For example, allene-containing polymers have been investigated for their optical properties and as platforms for developing functional soft materials. researchgate.net The synthesis of polymers from allene derivatives with various functional groups has been shown to be a viable route to new materials. titech.ac.jp

Table 2: Polymerization of Allenic and Related Monomers

Polymerization Method Monomer Type Key Features of Polymer Potential Application Reference
Living Coordination Polymerization Allenes with functional groups Narrow dispersity, Controlled microstructure Functional polymers, Surface modification titech.ac.jp
Free Radical Polymerization Allyl alcohol Low molecular weight, Hydroxyl functionality Coatings, Adhesives acs.orggantrade.com
Ring-Opening Metathesis Polymerization (ROMP) Cyclic allenes Allene units in the polymer backbone Functional soft materials researchgate.net
Iron-Catalyzed Polymerization Phenylallene and derivatives High molecular weight polymers Advanced molecular architectures nih.gov

Biotechnological Applications and Bio-inspired Transformations

Biocatalysis offers a powerful and environmentally friendly approach to organic synthesis, and the transformation of allenes using enzymes is an emerging area of research. nih.govrsc.org Enzymes such as lipases and alcohol dehydrogenases have been successfully employed in the kinetic resolution of racemic allenic alcohols, providing access to enantiomerically pure compounds that are valuable as chiral building blocks. researchgate.netresearchgate.net

Engineered enzymes, such as variants of myoglobin, have been shown to catalyze synthetically valuable carbon-carbon bond-forming reactions involving allenes. For example, a myoglobin-catalyzed Doyle-Kirmse reaction has been developed for the synthesis of allylic and allenyl sulfides. nih.gov This demonstrates the potential for creating novel biocatalysts for specific transformations of allenic compounds.

Bio-inspired catalysis, which mimics the principles of enzymatic reactions, is another promising avenue. The development of synthetic catalysts that can perform selective transformations on allenes under mild, biomimetic conditions is an active area of research. diva-portal.org For instance, palladium-catalyzed oxidative transformations of allenes can be carried out under aerobic conditions using electron transfer mediators, mimicking biological oxidation processes. diva-portal.org These bio-inspired approaches could be applied to the selective functionalization of this compound to produce valuable chiral molecules.

Table 3: Biocatalytic and Bio-inspired Transformations of Allenes

Transformation Biocatalyst/Catalyst Substrate Product Reference
Kinetic Resolution Lipase Racemic allenic alcohols Enantiopure allenic alcohols researchgate.netresearchgate.net
Doyle-Kirmse Reaction Engineered Myoglobin Propargylic sulfides Substituted allenes nih.gov
Asymmetric Transacylation Lipase Allenic alcohols Enantiomerically enriched esters researchgate.net
Aerobic Oxidative Carbocyclization Palladium(II) catalyst with electron transfer mediators Bisallenes Carbocyclic p-benzoquinone derivatives diva-portal.org

Emerging Research Areas and Interdisciplinary Studies in Allenic Chemistry

The field of allene chemistry continues to evolve, with new reactions and applications being discovered at a rapid pace. rsc.org Emerging research areas focus on the development of novel catalytic systems for the selective functionalization of allenes, the synthesis of complex molecular architectures, and the exploration of allene-containing molecules in interdisciplinary fields. umich.eduresearchgate.net

The intersection of allene chemistry with materials science is leading to the development of novel polymers and functional materials with unique electronic and optical properties. researchgate.netd-nb.info In the realm of chemical biology, the preparation of organic azides through the radical-mediated functionalization of alkenes, a reaction type that could potentially be adapted for allenes, opens up possibilities for creating new biocompatible materials and probes. nih.govacs.org

Furthermore, the development of dual catalytic systems, such as the combination of photoredox and transition-metal catalysis, is enabling previously challenging transformations of allenes. researchgate.net These interdisciplinary approaches, which bridge organic synthesis, catalysis, materials science, and biology, are expected to unlock the full potential of allenic compounds like this compound in the future. The versatility of the allene functional group ensures its continued importance in a wide range of scientific endeavors. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.